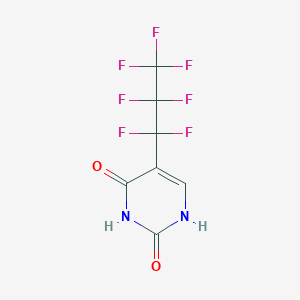
5-Heptafluoropropyluracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Heptafluoropropyluracil: is a fluorinated derivative of uracil, a pyrimidine nucleobase This compound is characterized by the presence of a heptafluoropropyl group attached to the uracil ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Heptafluoropropyluracil typically involves the introduction of a heptafluoropropyl group to the uracil ring. One common method is the nucleophilic substitution reaction where uracil is reacted with heptafluoropropyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: 5-Heptafluoropropyluracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The heptafluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield heptafluoropropyluracil oxides, while substitution with amines may produce heptafluoropropylamino derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Heptafluoropropyluracil is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials with enhanced chemical stability and reactivity.
Biology and Medicine: In biological and medicinal research, fluorinated uracil derivatives are investigated for their potential as antiviral and anticancer agents
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its applications include the production of fluorinated polymers and coatings with improved performance characteristics.
Mecanismo De Acción
The mechanism of action of 5-Heptafluoropropyluracil involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit key enzymes involved in nucleic acid synthesis, thereby exerting its antiviral or anticancer effects. The presence of the heptafluoropropyl group can enhance the compound’s binding affinity and selectivity for these targets.
Comparación Con Compuestos Similares
5-Fluorouracil: A widely used anticancer agent with a similar structure but different fluorination pattern.
5-Trifluoromethyluracil: Another fluorinated uracil derivative with distinct chemical and biological properties.
Uniqueness: 5-Heptafluoropropyluracil is unique due to the presence of the heptafluoropropyl group, which imparts distinct physicochemical properties. This makes it particularly valuable in applications requiring high chemical stability and specific reactivity.
Propiedades
Número CAS |
60007-37-6 |
|---|---|
Fórmula molecular |
C7H3F7N2O2 |
Peso molecular |
280.10 g/mol |
Nombre IUPAC |
5-(1,1,2,2,3,3,3-heptafluoropropyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H3F7N2O2/c8-5(9,6(10,11)7(12,13)14)2-1-15-4(18)16-3(2)17/h1H,(H2,15,16,17,18) |
Clave InChI |
HFWQHAOXBQBFQJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)NC(=O)N1)C(C(C(F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(1H-Indol-2-yl)sulfanyl]ethyl}thiourea](/img/structure/B14614078.png)
![4-Methoxy-2-[(5-methoxy-2-nitrophenyl)sulfanyl]-1-(phenylsulfanyl)benzene](/img/structure/B14614088.png)
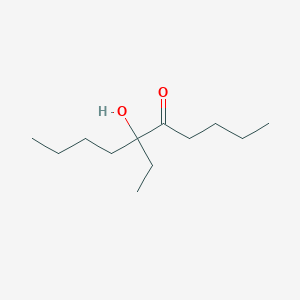
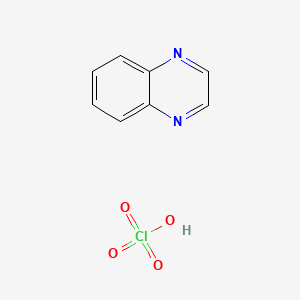
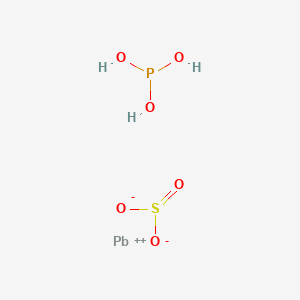
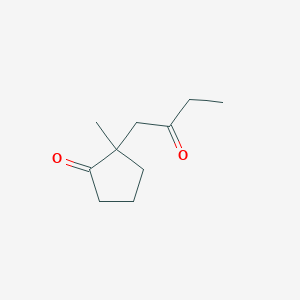
![5,6,7-Trimethylbenzo[c]acridine](/img/structure/B14614124.png)
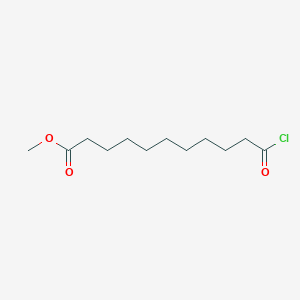
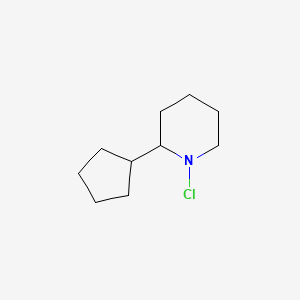
![Oxo[tris(undecafluoropentyl)]-lambda~5~-phosphane](/img/structure/B14614140.png)

![Tert-butyl[(1-cyclopentyloct-1-YN-3-YL)oxy]dimethylsilane](/img/structure/B14614161.png)

![Trimethyl{[9-(trimethylsilyl)-9H-fluoren-9-yl]oxy}silane](/img/structure/B14614175.png)
